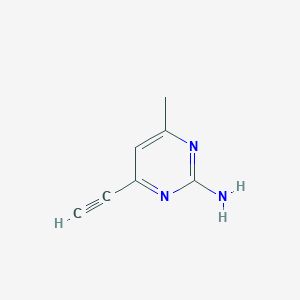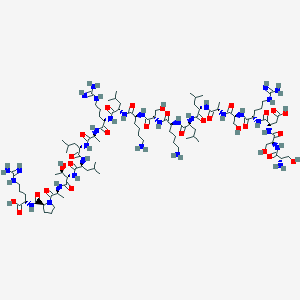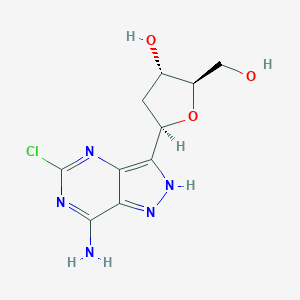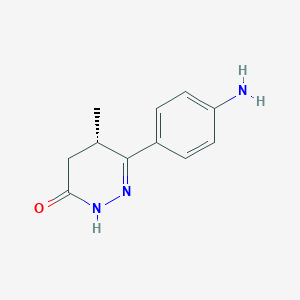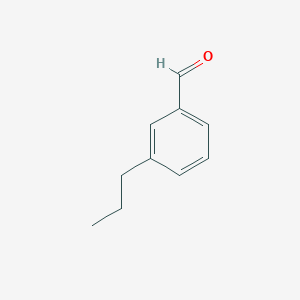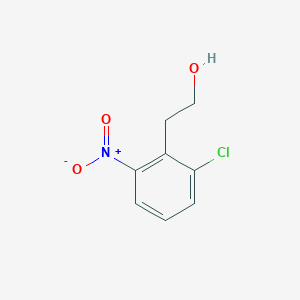
2-(2-氯-6-硝基苯基)乙醇
概述
描述
2-(2-Chloro-6-nitrophenyl)ethanol is an organic compound with the molecular formula C8H8ClNO3. It is a yellow to pale yellow solid with a molecular weight of 201.61 g/mol . This compound is primarily used in laboratory settings for various chemical reactions and research purposes .
科学研究应用
2-(2-Chloro-6-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
安全和危害
The safety data sheet for 2-(2-Chloro-6-nitrophenyl)ethanol suggests that it should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it is recommended to rinse with water and consult a doctor . If ingested, one should rinse the mouth with water and not induce vomiting .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-nitrophenyl)ethanol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-chloro-6-nitrobenzaldehyde with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2-(2-Chloro-6-nitrophenyl)ethanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .
Types of Reactions:
Oxidation: 2-(2-Chloro-6-nitrophenyl)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Chloro-6-nitrophenyl)acetaldehyde or 2-(2-Chloro-6-nitrophenyl)acetic acid.
Reduction: 2-(2-Chloro-6-aminophenyl)ethanol.
Substitution: 2-(2-Amino-6-nitrophenyl)ethanol or 2-(2-Thio-6-nitrophenyl)ethanol.
作用机制
The mechanism of action of 2-(2-Chloro-6-nitrophenyl)ethanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .
相似化合物的比较
- 2-(2-Chloro-6-aminophenyl)ethanol
- 2-(2-Bromo-6-nitrophenyl)ethanol
- 2-(2-Fluoro-6-nitrophenyl)ethanol
Comparison: 2-(2-Chloro-6-nitrophenyl)ethanol is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity and potential biological activities. Compared to its analogs, such as 2-(2-Bromo-6-nitrophenyl)ethanol, the chloro derivative may exhibit different reactivity patterns and biological effects due to the differences in halogen properties .
属性
IUPAC Name |
2-(2-chloro-6-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQZNFLWOPRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351462 | |
| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102493-68-5 | |
| Record name | 2-(2-Chloro-6-nitrophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

